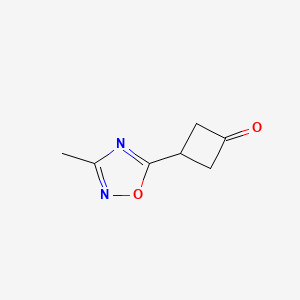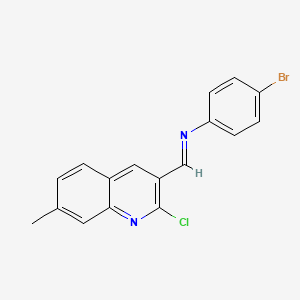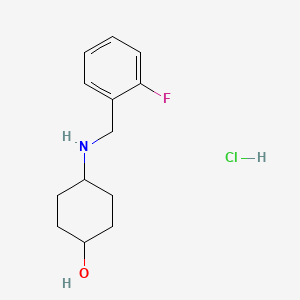![molecular formula C14H8ClF3N4 B2612089 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-41-9](/img/structure/B2612089.png)
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The presence of a trifluoromethyl group and a chlorophenyl group suggests that this compound could have interesting properties and potential applications, especially in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a chlorophenyl group . These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the tetrazole ring, the trifluoromethyl group, and the chlorophenyl group . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the tetrazole ring, the trifluoromethyl group, and the chlorophenyl group . For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .Applications De Recherche Scientifique
Docking Studies and Structural Analysis
- Tetrazole derivatives, including those structurally similar to the compound , have been analyzed through docking studies and X-ray crystallography, revealing insights into their molecular orientation and interactions within active sites of specific enzymes, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Interactions with Biological Macromolecules
- Studies on 1,2,3-triazole derivatives, similar in structure to the compound, have explored their interactions with various biomacromolecules such as human serum albumin, bovine hemoglobin, human immunoglobulin, and DNA. These interactions are characterized by high binding constants and are influenced by hydrophobic interactions, electrostatic forces, or hydrogen bonds (Liu et al., 2020).
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing new triazole derivatives, focusing on their structural features and potential antimicrobial applications. This includes studying the influence of substituents on the rings and how they affect interaction energies in the compounds (Ahmed et al., 2020).
Potential Antimicrobial and Antifungal Applications
- Various triazole derivatives, including those structurally related to 1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, have been explored for their antimicrobial and antifungal properties. This includes the synthesis of novel compounds with potential as antimicrobial agents (Bhat et al., 2016).
Electron-Induced Reactivity Studies
- Electron-induced reactivity of tetrazole compounds, akin to the chemical , has been studied to understand how molecular structure influences reactions like ring opening. These studies are crucial for understanding the chemical behavior of such compounds under specific conditions (Luxford et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4/c15-11-5-2-6-12(8-11)22-13(19-20-21-22)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFFLDPXLBMREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)


![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)
![(Z)-methyl 2-(1-(3-((3-(3-methoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2612016.png)

![6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2612019.png)

![(Z)-3-(2-methoxyethyl)-5-((7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2612022.png)

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2612029.png)